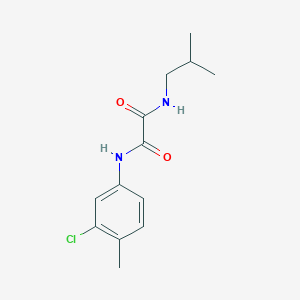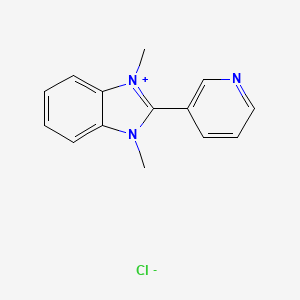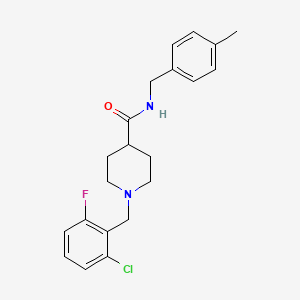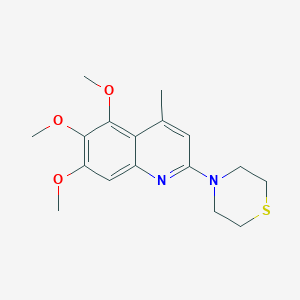
5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline is a synthetic quinoline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known for its unique chemical structure and its ability to interact with various biological targets, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of key enzymes and the modulation of various signaling pathways. This compound has been shown to interact with a range of biological targets, including COX-2, NF-kB, and MAPK, among others.
Biochemical and Physiological Effects:
Studies have shown that 5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline has a range of biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of microbial pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline in lab experiments is its ability to interact with multiple biological targets, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline. One area of interest is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in the treatment of various diseases. Finally, the development of new synthetic methods for the production of 5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline may lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of 5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline involves a multi-step process that starts with the reaction of 2-methyl-4-nitroanisole with ethyl acetoacetate in the presence of a base. The resulting product is then subjected to a series of reactions, including reduction, cyclization, and thiomorpholine ring formation, to yield the final product.
Applications De Recherche Scientifique
5,6,7-trimethoxy-4-methyl-2-(4-thiomorpholinyl)quinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, this compound has been investigated for its use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-(5,6,7-trimethoxy-4-methylquinolin-2-yl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-11-9-14(19-5-7-23-8-6-19)18-12-10-13(20-2)16(21-3)17(22-4)15(11)12/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIBUYOYKBFNBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=C(C(=C12)OC)OC)OC)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide](/img/structure/B5194032.png)
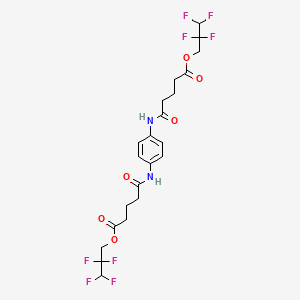

![3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5194058.png)
![(3R*,4R*)-1-[3-(methylthio)propyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5194060.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5194061.png)
![2-[2-(4-morpholinyl)-5-nitrophenyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B5194067.png)
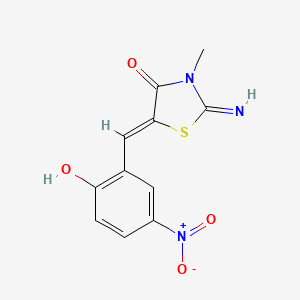
![3-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5194083.png)
